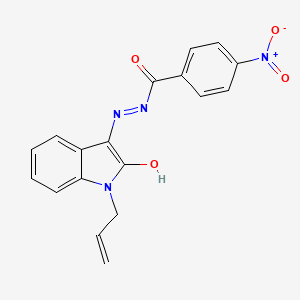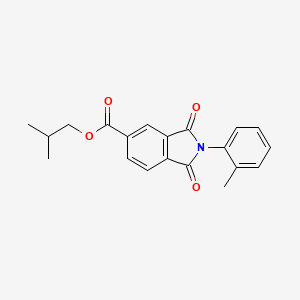![molecular formula C34H27N3O B11704895 3-(2,3-diphenyl-1H-indol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B11704895.png)
3-(2,3-diphenyl-1H-indol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-DIPHENYL-1H-INDOL-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a unique structure combining indole, naphthalene, and hydrazide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIPHENYL-1H-INDOL-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of the Hydrazide Linkage: The hydrazide linkage is formed by reacting the indole derivative with hydrazine hydrate.
Condensation with Naphthalene Derivative: The final step involves the condensation of the hydrazide with a naphthalene aldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-DIPHENYL-1H-INDOL-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and naphthalene rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-(2,3-DIPHENYL-1H-INDOL-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mécanisme D'action
The mechanism of action of 3-(2,3-DIPHENYL-1H-INDOL-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The indole and naphthalene moieties can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting or modulating their function. The hydrazide linkage may also play a role in binding to metal ions or other cofactors, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-Indol-3-yl)-1-phenyl-2-(triphenylphosphoranylidene)-1-propanone
- 2-(1H-Indol-3-yl)acetonitrile
- 3-(1H-Indol-5-yl)-1,2,4-oxadiazole
Uniqueness
3-(2,3-DIPHENYL-1H-INDOL-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its combination of indole, naphthalene, and hydrazide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C34H27N3O |
|---|---|
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
3-(2,3-diphenylindol-1-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C34H27N3O/c38-32(36-35-24-28-18-11-17-25-12-7-8-19-29(25)28)22-23-37-31-21-10-9-20-30(31)33(26-13-3-1-4-14-26)34(37)27-15-5-2-6-16-27/h1-21,24H,22-23H2,(H,36,38)/b35-24+ |
Clé InChI |
ZPRILYDDSQJECF-JWHWKPFMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)N/N=C/C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)NN=CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704812.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11704833.png)
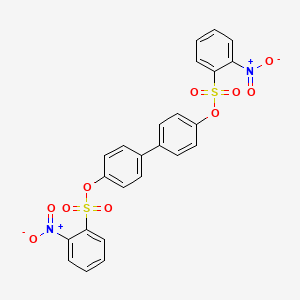
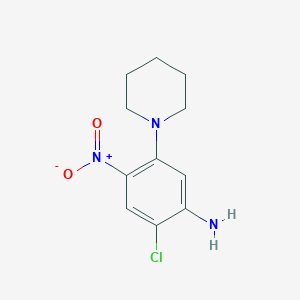
![N'-[3-(benzyloxy)benzylidene]isonicotinohydrazide](/img/structure/B11704846.png)
![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11704852.png)
![2-{2-Benzimidazol-2-yl-1-[(4-methylphenyl)methyl]ethyl}benzimidazole](/img/structure/B11704860.png)

![2-{(2E)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11704866.png)

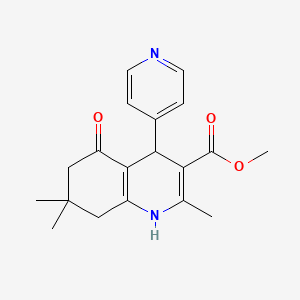
![(5E)-5-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11704886.png)
